molecular formula C53H65NO14Si B7826213 2'-O-(叔丁基二甲基甲硅烷基)紫杉醇

2'-O-(叔丁基二甲基甲硅烷基)紫杉醇

货号 B7826213
分子量: 968.2 g/mol
InChI 键: KIELDCCFMKNOOM-AWZPIEEASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2'-O-(tert-Butyldimethylsilyl) Paclitaxel is a useful research compound. Its molecular formula is C53H65NO14Si and its molecular weight is 968.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-O-(tert-Butyldimethylsilyl) Paclitaxel suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-O-(tert-Butyldimethylsilyl) Paclitaxel including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与动力学拆分

  • 合成中的动力学拆分:叔丁基二甲基甲硅烷基保护基团(如 2'-O-(叔丁基二甲基甲硅烷基)紫杉醇)已被用于顺式-4-苯基-和顺式-4-叔丁基-3-羟基-β-内酰胺衍生物的动力学拆分。这种方法导致了紫杉醇和丁紫杉醇类似物的合成,具有高非对映选择性,证明了这种保护基团的效率 (Ge 等人,2007)

化学修饰和衍生物

  • 通过手性酯烯醇-亚胺环缩合反应产生的衍生物:涉及叔丁基二甲基甲硅烷基)氧基]-2-氮杂环丁酮的不对称合成导致了杂芳香族紫杉烷的产生。这些衍生物在微管组装测定和对癌细胞的细胞毒性方面的活性进行了测试,展示了它们在癌症治疗中的潜力 (Georg 等人,1996)
  • C3'酰胺的 N-甲基化:使用叔丁基二甲基甲硅烷基氯化物对紫杉烷的 C3'酰胺进行 N-甲基化的方法展示了一个重要的化学修饰过程,提供了对 N-甲基化紫杉烷衍生物合成的见解 (Santhapuram 等人,2008)
  • 新型细胞毒性类似物的合成:从 10-去乙酰巴卡亭 III 和恶唑烷-2-甲酸合成紫杉醇的 3'-(叔丁基) 3'-去苯基类似物证明了该化合物在生成用于癌症治疗的新型细胞毒性衍生物方面的多功能性 (Ali 等人,1995)

药物递送和治疗应用

  • 支架涂层中的受控药物递送:叔丁基二甲基甲硅烷基)氧基]苯乙烯三嵌段共聚物在支架涂层中的使用证明了紫杉醇在受控药物递送中的应用,特别是在冠状动脉支架系统中 (Sipos 等人,2005)
  • 靶向癌症治疗:利用 2'-O-(叔丁基二甲基甲硅烷基)紫杉醇等衍生物的转铁蛋白偶联紫杉醇前药表明了靶向癌症治疗的重大进展,特别是在减少副作用和提高抗肿瘤效率方面 (Shan 等人,2016)

代谢途径和药代动力学

  • CYP3A4 介导的酯键裂解和代谢:对涉及叔丁基二甲基甲硅烷基基团的口服紫杉烷类似物(如 BMS-275183)的代谢途径的研究有助于理解这些化合物在癌症治疗中的代谢 (Zhang 等人,2009)

耐药性和作用机制

  • 线粒体凋亡途径的改变:研究表明,涉及紫杉醇等化合物的线粒体凋亡途径的改变在获得性耐药中起关键作用,对克服癌症治疗中的这一挑战具有重要意义 (Kutuk & Letai,2008)

属性

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H65NO14Si/c1-30-36(65-48(61)42(68-69(10,11)49(4,5)6)40(33-21-15-12-16-22-33)54-46(59)34-23-17-13-18-24-34)28-53(62)45(66-47(60)35-25-19-14-20-26-35)43-51(9,37(57)27-38-52(43,29-63-38)67-32(3)56)44(58)41(64-31(2)55)39(30)50(53,7)8/h12-26,36-38,40-43,45,57,62H,27-29H2,1-11H3,(H,54,59)/t36-,37-,38+,40-,41+,42+,43?,45-,51+,52-,53+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIELDCCFMKNOOM-AWZPIEEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H65NO14Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

968.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O-TBDMS-Paclitaxel

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-O-(tert-Butyldimethylsilyl) Paclitaxel
Reactant of Route 2
Reactant of Route 2
2'-O-(tert-Butyldimethylsilyl) Paclitaxel
Reactant of Route 3
Reactant of Route 3
2'-O-(tert-Butyldimethylsilyl) Paclitaxel
Reactant of Route 4
Reactant of Route 4
2'-O-(tert-Butyldimethylsilyl) Paclitaxel
Reactant of Route 5
Reactant of Route 5
2'-O-(tert-Butyldimethylsilyl) Paclitaxel
Reactant of Route 6
Reactant of Route 6
2'-O-(tert-Butyldimethylsilyl) Paclitaxel

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。